molecular formula C22H25N5O4 B2965761 N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775541-72-4

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

カタログ番号: B2965761
CAS番号: 1775541-72-4
分子量: 423.473
InChIキー: NISGMOGEXSZWIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a structurally complex heterocyclic compound featuring a pyrido[1,2-c]pyrimidinone core fused with a 1,2,4-oxadiazole ring and an acetamide-linked 2,6-dimethylphenyl group. This compound’s design integrates multiple pharmacophores:

  • The pyrido-pyrimidinone scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects.
  • The 2,6-dimethylphenyl group may contribute to hydrophobic interactions in target binding, a feature observed in other acetamide-based pharmaceuticals .

特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-17-24-20(25-31-17)18-15-10-5-6-11-26(15)22(30)27(21(18)29)12-16(28)23-19-13(2)8-7-9-14(19)3/h7-9H,4-6,10-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGMOGEXSZWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research.

  • Molecular Formula: C25H26N6O3S
  • Molecular Weight: 490.58 g/mol
  • CAS Number: 692737-11-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and pyrido[1,2-c]pyrimidine moieties are known for their roles in modulating enzyme activity and cellular signaling pathways.

Proposed Mechanisms:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Receptor Activity: It could potentially bind to receptors that regulate apoptosis and cell cycle progression.
  • Reactive Oxygen Species Generation: The structure may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells.

Biological Activity Data

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Reference
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineHEPG21.18 ± 0.14
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideMDA-MB-435 (Melanoma)0.24
2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl) phenyl)acetamideAlkaline Phosphatase0.420 ± 0.012

Case Studies

Several studies have explored the anticancer potential of compounds similar to N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide:

  • Study on Anticancer Activity : A study synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines including HCT116 and PC3. The most potent compound showed an IC50 value significantly lower than standard chemotherapy agents.
    • Findings : The synthesized compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
  • Mechanism-Based Approaches : Research highlighted the utility of oxadiazole-based compounds in targeting specific pathways involved in cancer progression such as EGFR and Src pathways.
    • Results : Compounds exhibited inhibition rates that suggest a strong potential for therapeutic applications in oncology.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name / ID (Evidence) Core Structure Key Substituents Potential Pharmacological Relevance
Target Compound Pyrido[1,2-c]pyrimidinone 5-Ethyl-1,2,4-oxadiazole, 2,6-dimethylphenyl acetamide Enhanced metabolic stability; kinase/modulator activity (hypothesized)
MM0333.02 () Imidazo[1,2-a]pyridine 4-Methylphenyl, acetamide Anticancer or antiviral (common in imidazo-pyridines)
MM0333.04 () Imidazo[1,2-a]pyridine Methyl ester at acetamide Prodrug form with improved solubility
Pharmacopeial Compound m () Hexanamide 2,6-Dimethylphenoxy, tetrahydropyrimidinone Antibiotic or protease inhibitor (stereochemistry-dependent)

Key Observations:

  • Core Heterocycles: The target compound’s pyrido-pyrimidinone core differs from imidazo[1,2-a]pyridine () in electronic and steric profiles, likely altering target selectivity.
  • Oxadiazole vs. Ester/Acid Groups: The 1,2,4-oxadiazole in the target compound may confer greater resistance to hydrolysis compared to ester-containing analogs like MM0333.04, which are prone to esterase-mediated degradation .
  • Stereochemical Complexity: Pharmacopeial compounds () highlight the importance of stereochemistry in activity; the target compound’s lack of chiral centers (implied by its structure) may simplify synthesis but limit stereospecific interactions.

Computational and Pharmacokinetic Insights

Molecular docking tools like AutoDock4 () enable comparative analysis of binding modes. For example:

  • The oxadiazole in the target compound may engage in hydrogen bonding or π-stacking with residues like Tyr or Phe in kinase active sites, a feature less prominent in imidazo-pyridine analogs.
  • The 2,6-dimethylphenyl group’s hydrophobicity could enhance binding to pockets with aromatic clusters, similar to observations in COX-2 inhibitors .

Predicted pharmacokinetic advantages of the target compound over analogs include:

  • Lipophilicity (LogP): Estimated higher than imidazo-pyridines due to the oxadiazole and dimethylphenyl groups, favoring membrane permeability.
  • Metabolic Stability: Oxadiazoles resist CYP450-mediated oxidation better than ester-linked compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。